Tert-butyl 2-(piperidin-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIZEPNWNXJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634662 | |
| Record name | tert-Butyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180182-07-4 | |
| Record name | tert-Butyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Hydrogenation of Pyridine Precursors:
A highly effective method for the synthesis of saturated heterocycles like piperidine (B6355638) is the catalytic hydrogenation of their aromatic counterparts. researchgate.net In this approach, a suitable pyridine (B92270) precursor, such as tert-butyl 2-(pyridin-4-yl)acetate, is subjected to hydrogenation under a hydrogen atmosphere in the presence of a metal catalyst. researchgate.netresearchgate.net
Commonly employed catalysts for this transformation include platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C). researchgate.netacs.org The reaction is typically carried out in a protic solvent like acetic acid or ethanol. researchgate.net The choice of catalyst and reaction conditions can be crucial to achieve high yields and avoid side reactions.
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield | Reference |
| tert-butyl 2-(pyridin-4-yl)acetate | PtO₂ | Glacial Acetic Acid | 50-70 bar | Room Temperature | High | researchgate.netresearchgate.net |
| tert-butyl 2-(pyridin-4-yl)acetate | Pd/C | Ethanol | Atmospheric | Room Temperature | Good | acs.org |
Synthesis from Piperidine 4 Acetic Acid Derivatives:
Use of Protecting Group Strategies in Synthesis
The secondary amine of the piperidine ring is a reactive nucleophile and a base, which can interfere with many synthetic transformations. Therefore, the use of protecting groups is essential for the successful synthesis of this compound.
Tert-Butoxycarbonyl (Boc) Protection and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for the piperidine nitrogen in these synthetic routes due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protection: The introduction of the Boc group is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.gov Common bases include sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The reaction is often carried out in a mixed solvent system such as water/THF. nih.gov
Deprotection: The removal of the Boc group is accomplished by treatment with acid. mdpi.com A variety of acidic conditions can be employed, offering flexibility depending on the presence of other acid-sensitive functional groups in the molecule. nih.gov Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), hydrochloric acid (HCl) in dioxane or methanol (B129727), and sulfuric acid in tert-butyl acetate. researchgate.netnih.gov The use of a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been reported as an efficient and sustainable method for N-Boc deprotection. mdpi.com
| Reagent | Solvent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | mdpi.com |
| Hydrochloric acid (HCl) | Dioxane/Methanol | Room Temperature | nih.gov |
| Sulfuric acid (H₂SO₄) | tert-Butyl acetate | - | researchgate.net |
| Oxalyl chloride | Methanol | Room Temperature | nih.gov |
| Choline chloride/p-toluenesulfonic acid | - | Room Temperature | mdpi.com |
Role of Boc in Facilitating Selective Transformations
The primary role of the Boc protecting group is to temporarily mask the reactivity of the piperidine nitrogen, thereby allowing for selective chemical modifications at other positions of the molecule. By preventing unwanted N-alkylation or other side reactions, the Boc group directs the course of the synthesis.
For example, in the synthesis of this compound via alkylation, the Boc group on the nitrogen ensures that the reaction occurs at the desired position (e.g., at a carbanion generated adjacent to a functional group on the ring) rather than at the nitrogen itself.
Furthermore, the selective deprotection of the N-Boc group in the presence of a tert-butyl ester is a critical consideration. Fortunately, conditions have been developed that allow for the removal of the N-Boc group while leaving the tert-butyl ester intact. researchgate.net For instance, the use of methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane can selectively cleave the N-Boc group. researchgate.net This orthogonality is crucial for synthetic routes where the tert-butyl ester is a desired final functionality or needs to be preserved for subsequent steps.
Green Chemistry and Sustainable Synthetic Approaches
The growing emphasis on sustainable practices in the chemical industry has spurred the development of greener synthetic routes for pharmaceutical intermediates like this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.
Exploration of Environmentally Benign Solvents and Reagents
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. In the context of the synthesis of this compound, which often involves the hydrogenation of a pyridine (B92270) precursor, research has explored the use of greener solvents.
One of the most common synthetic routes to this compound involves the catalytic hydrogenation of tert-butyl 2-(pyridin-4-yl)acetate. Traditionally, this reaction might be carried out in solvents like methanol or ethanol. While these are not the most hazardous solvents, the use of water as a solvent is being investigated to improve the green profile of the process. The hydrogenation of pyridine derivatives can be effectively carried out in aqueous media, often with the use of specific catalysts that are active and stable in water.
Furthermore, the choice of reagents is critical. For instance, in the final deprotection step to remove a protecting group like the tert-butyloxycarbonyl (Boc) group, strong acids such as trifluoroacetic acid (TFA) are often used. Greener alternatives being explored include solid acid catalysts that can be easily recovered and reused, or enzymatic deprotection methods that operate under mild, aqueous conditions.
A notable green approach involves the use of deep eutectic solvents (DES) as both the reaction medium and catalyst for N-Boc deprotection. mdpi.com A choline chloride/p-toluenesulfonic acid-based DES has been shown to efficiently deprotect a variety of N-Boc derivatives, including N-Boc piperidine, in excellent yields and short reaction times, offering a sustainable alternative to standard methods. mdpi.com
Atom Economy and Process Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste.
In the synthesis of this compound, the catalytic hydrogenation of tert-butyl 2-(pyridin-4-yl)acetate is an example of a reaction with excellent atom economy. In this step, three molecules of hydrogen are added to the pyridine ring, and all atoms of the starting material and hydrogen are incorporated into the piperidine product.
| Reaction Type | Starting Material | Reagent | Product | By-products | Atom Economy |
| Hydrogenation | tert-butyl 2-(pyridin-4-yl)acetate | Hydrogen (H2) | This compound | None | 100% |
| N-Boc Protection | Piperidin-4-yl-acetic acid tert-butyl ester | Di-tert-butyl dicarbonate | N-Boc-tert-butyl 2-(piperidin-4-yl)acetate | t-Butanol, CO2 | Lower |
| N-Boc Deprotection | N-Boc-tert-butyl 2-(piperidin-4-yl)acetate | Acid (e.g., TFA) | This compound | Isobutylene, CO2 | Lower |
Process efficiency goes beyond atom economy and considers factors such as reaction yield, energy consumption, and ease of purification. To improve process efficiency, continuous flow chemistry is being increasingly adopted in pharmaceutical manufacturing. This approach allows for better control over reaction parameters, leading to higher yields and purity, and often requires less solvent and energy compared to traditional batch processes.
Scalable Synthesis and Process Optimization
The ability to scale up a synthetic process from the laboratory to a pilot plant and eventually to industrial production is crucial for the commercial viability of any pharmaceutical intermediate. This requires robust and optimized reaction conditions that are safe, efficient, and cost-effective on a large scale.
Pilot Plant Preparation Methodologies
The transition from laboratory-scale synthesis to pilot plant production involves addressing several challenges, including heat transfer, mixing, and material handling. For the synthesis of this compound, the catalytic hydrogenation step is a key focus for scale-up.
In a pilot plant setting, the hydrogenation is typically carried out in a specialized high-pressure reactor (autoclave). The choice of catalyst is critical for achieving high conversion and selectivity. Platinum oxide (PtO2) and palladium on carbon (Pd/C) are commonly used catalysts for the hydrogenation of pyridine rings. asianpubs.orgmdpi.com
A general procedure for the pilot-scale synthesis would involve:
Charging the reactor: The starting material, tert-butyl 2-(pyridin-4-yl)acetate, and a suitable solvent (e.g., acetic acid, ethanol) are charged into the autoclave.
Catalyst addition: The hydrogenation catalyst (e.g., PtO2 or Pd/C) is carefully added to the reactor.
Hydrogenation: The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar). The reaction mixture is then agitated at a controlled temperature until the reaction is complete, which is monitored by techniques like HPLC or GC. asianpubs.org
Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the reaction mixture through extraction and purification steps.
Process optimization at the pilot plant stage focuses on maximizing yield and purity while ensuring safety and operational efficiency. This includes optimizing catalyst loading, hydrogen pressure, temperature, and reaction time.
Reformatsky-Type Reactions for Analog Synthesis
The Reformatsky reaction is a classic organic reaction that involves the reaction of an alpha-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a beta-hydroxy ester. This reaction provides a powerful tool for the synthesis of various analogs of this compound.
By using tert-butyl bromoacetate as the alpha-halo ester and reacting it with a protected 4-piperidone (B1582916) derivative, it is possible to synthesize tert-butyl 2-(1-protected-4-hydroxypiperidin-4-yl)acetate. Subsequent dehydration and reduction steps can then lead to analogs of the target molecule.
General Scheme for Reformatsky-type Reaction:
This methodology allows for the introduction of various substituents on the piperidine ring, leading to a library of compounds that can be screened for desired biological activities. The use of different aldehydes and ketones in the Reformatsky reaction can also lead to a wide range of beta-hydroxy ester derivatives.
Yield Optimization and Industrial Applicability
For the industrial production of this compound, yield optimization is a critical factor in ensuring cost-effectiveness. Key parameters that are fine-tuned to maximize the yield of the hydrogenation step include:
Catalyst Selection and Loading: Different catalysts (e.g., PtO2, Pd/C, Rh/C) exhibit varying activities and selectivities. The optimal catalyst and its loading are determined through extensive screening and optimization studies.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Acidic solvents like acetic acid are often used to facilitate the hydrogenation of the pyridine ring. asianpubs.org
Reaction Conditions: Temperature, hydrogen pressure, and agitation speed are carefully controlled to achieve the highest possible yield in the shortest amount of time.
Purification Methods: Efficient purification methods, such as crystallization or distillation, are developed to isolate the final product with high purity and minimal loss.
Role As a Key Intermediate in Complex Molecule Synthesis
Building Block for Nitrogen-Containing Heterocycles
The intrinsic structure of tert-butyl 2-(piperidin-4-yl)acetate makes it an ideal scaffold for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The piperidine (B6355638) moiety is a common motif in many biologically active molecules, and this intermediate provides a straightforward route for its incorporation. nih.govnih.gov
The piperidine ring of this compound is a foundational component for building more elaborate heterocyclic systems, including piperazine (B1678402) derivatives. researchgate.net For instance, it is utilized in the synthesis of benzoxazole-piperidine and piperazine derivatives that have shown potential as multi-target antipsychotic agents. nih.gov The synthesis of these complex molecules often involves the reaction of the piperidine nitrogen with other chemical entities to form larger, fused, or linked ring systems. This approach is central to creating novel compounds with specific pharmacological profiles, such as those targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
The dual functionality of this compound—the nucleophilic piperidine nitrogen and the modifiable ester group—allows for the stepwise and controlled construction of intricate molecular architectures. myskinrecipes.com This versatility is exploited in the development of complex pharmaceutical agents and research chemicals. For example, it is a starting material for spiro-compounds, which are molecules containing two rings connected by a single common atom. researchgate.net Its application extends to the synthesis of ligands for various biological receptors and enzymes, which is crucial for drug discovery and the study of biochemical pathways. myskinrecipes.com
Precursor to Functionalized Organic Compounds
Beyond its role as a structural scaffold, this compound serves as a precursor that can be chemically modified to introduce a variety of functional groups. These transformations are key to fine-tuning the properties of the final molecule.
The tert-butyl ester group in the molecule often functions as a protecting group for the carboxylic acid. This group is relatively stable under many reaction conditions but can be selectively removed through hydrolysis. organic-chemistry.org Aqueous phosphoric acid is one mild and effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org This hydrolysis unmasks the carboxylic acid, which can then participate in further reactions, such as amide bond formation. nih.gov Conversely, while the molecule already contains an ester, related esterification processes are fundamental to the synthesis of such intermediates, often involving the reaction of an alcohol (like tert-butyl alcohol) with an activated carboxylic acid derivative (like an acetyl chloride). orgsyn.org The alkaline hydrolysis of tert-butyl esters, for example using sodium deuteroxide in D₂O, is also a known procedure. researchgate.net
The secondary amine in the piperidine ring is a potent nucleophile, making it the primary site for derivatization. This nitrogen atom readily participates in a variety of chemical reactions, including alkylation, acylation, and reductive amination. google.com For example, it can undergo nucleophilic displacement with alkyl halides or participate in coupling reactions with carboxylic acids to form amides. researchgate.netnih.gov This reactivity is fundamental to its role as a building block, enabling it to be linked to other molecular fragments. In one synthetic pathway, the piperidine nitrogen is reacted with an acyl chloride in the presence of a base to form an amide bond, a key step in the synthesis of novel NLRP3 inhibitors. nih.gov
Table 2: Examples of Reactions Involving this compound and its Core Moieties
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Application Example |
|---|---|---|---|
| N-Acylation | Acyl Chloride, Base (e.g., DIPEA) | N-Amide | Synthesis of NLRP3 inhibitors nih.gov |
| Nucleophilic Substitution | Alkyl Halide, Base | N-Alkylated Piperidine | Formation of tertiary amines for pharmaceuticals google.com |
| Ester Hydrolysis | Acid (e.g., TFA, Phosphoric Acid) | Carboxylic Acid | Deprotection step to enable amide coupling organic-chemistry.orgnih.gov |
| Reductive Amination | Aldehyde, Reducing Agent | N-Substituted Piperidine | Synthesis of 7-piperidinyl-3,4-dihyroquinazolin-2(1H)-ones google.com |
Applications in Pharmaceutical and Drug Discovery Research
Intermediates for Biologically Active Molecules
The inherent reactivity and structural features of tert-butyl 2-(piperidin-4-yl)acetate make it a highly sought-after starting material in multi-step organic syntheses. The secondary amine of the piperidine (B6355638) ring provides a nucleophilic site for the introduction of various substituents, while the tert-butyl acetate (B1210297) group can be readily hydrolyzed to a carboxylic acid, allowing for further chemical modifications such as amide bond formation. This dual functionality has been exploited in the creation of a multitude of complex molecules with significant therapeutic potential.
Precursors for Antiarteriosclerotic Agents
While direct evidence of the use of this compound in the synthesis of antiarteriosclerotic agents is not extensively documented in publicly available literature, the piperidine scaffold is a common motif in compounds investigated for cardiovascular diseases. For instance, certain piperidine derivatives have been explored for their potential to lower cholesterol levels, a key factor in the development of atherosclerosis. The synthesis of such compounds often involves the functionalization of the piperidine ring, a process where this compound could theoretically serve as a valuable intermediate. Further research is needed to explicitly link this specific building block to the development of novel antiarteriosclerotic drugs.
Synthesis of Compounds with Potential Anticancer Efficacy
The piperidine moiety is a prevalent feature in a multitude of anticancer agents due to its ability to interact with various biological targets. This compound has been identified as a key intermediate in the synthesis of novel inhibitors of the serine/threonine kinase AKT, a crucial protein in cell signaling pathways that is often hyperactivated in cancer. core.ac.uknih.gov
In one reported synthetic route, the piperidine nitrogen of a related precursor is functionalized, and subsequent chemical transformations lead to the final AKT inhibitor. core.ac.uk The versatility of the piperidine scaffold allows for the exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 10h | Pan-AKT | 24.3 (AKT1) | PC-3 (Prostate Cancer) | asianpubs.org |
This table showcases the inhibitory activity of a potent AKT inhibitor synthesized using a piperidine-containing precursor.
Furthermore, the piperidine ring is a structural component of tubulysin (B8622420) analogues, a class of potent microtubule-depolymerizing agents with significant anticancer activity. nih.govgoogle.com While the direct use of this compound in the synthesis of these complex natural product analogues is not explicitly detailed in all literature, its structure is highly amenable to the synthetic strategies employed for creating simplified and more accessible versions of these potent cytotoxins.
Building Blocks for NLRP3 Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. Consequently, the development of NLRP3 inhibitors is an active area of research. While the blockbuster drug MCC950 does not appear to be synthesized from this compound, the piperidine motif is present in other classes of NLRP3 inhibitors. nih.govbioworld.com
Patents have been filed for novel NLRP3 inhibitors that feature a substituted piperidine ring. The synthesis of these compounds often involves the coupling of a piperidine-containing fragment to a core scaffold. google.comgoogle.com The structure of this compound makes it an ideal candidate for such synthetic approaches, where the piperidine nitrogen can be used as a point of attachment and the acetate group can be further modified to optimize the compound's properties.
Intermediates in the Development of FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, and its overexpression is associated with cancer progression and metastasis. nih.gov As such, FAK has emerged as an attractive target for cancer therapy. Several small molecule inhibitors of FAK have been developed, and many of these incorporate a piperidine ring in their structure.
Patents disclose the synthesis of FAK inhibitors where a substituted piperidine is a key structural element. google.com For instance, the synthesis of certain FAK inhibitors involves the nucleophilic aromatic substitution of a fluorinated aromatic ring with a piperidine-containing intermediate. This compound provides a suitable scaffold for the generation of such intermediates.
Application in PROTAC (Proteolysis-Targeting Chimeras) Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The piperidine ring is a commonly used component in the linkers of PROTACs, providing a degree of rigidity and influencing the molecule's physicochemical properties.
This compound is a valuable building block for the synthesis of these linkers. The piperidine nitrogen can be functionalized to attach to one of the ligands, while the deprotected carboxylic acid can be coupled to the other ligand or to another part of the linker. This modular approach allows for the systematic optimization of the linker length and composition, which is crucial for achieving potent and selective protein degradation. Several patents describe the synthesis of FAK-degrading PROTACs where piperazine (B1678402) or piperidine derivatives are key components of the linker. nih.govresearchgate.net
| PROTAC Component | Function | Role of Piperidine Moiety |
| Warhead | Binds to the target protein (e.g., FAK) | Can be part of the warhead scaffold |
| Linker | Connects the warhead and the E3 ligase ligand | Provides structural rigidity and influences solubility and cell permeability |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL) | Can be attached to the piperidine-containing linker |
This table outlines the components of a PROTAC and the potential roles of the piperidine moiety derived from intermediates like this compound.
Use in the Synthesis of EZH2 Inhibitors
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed or mutated in various cancers, making it a promising therapeutic target. Several EZH2 inhibitors have been developed, with some, like tazemetostat, receiving regulatory approval. google.com The chemical structures of many EZH2 inhibitors feature a piperidine ring.
Patents detailing the synthesis of novel EZH2 inhibitors describe the use of substituted piperidine intermediates. google.comgoogle.com For example, the synthesis of certain EZH2 inhibitors involves the coupling of a piperidine derivative to a complex heterocyclic core. The bifunctional nature of this compound makes it a suitable precursor for the piperidine-containing fragments used in the construction of these potent and selective EZH2 inhibitors. nih.gov
This compound has proven to be a remarkably versatile and valuable building block in the field of drug discovery. Its application as an intermediate in the synthesis of a wide range of biologically active molecules, including potential anticancer agents, NLRP3 inhibitors, FAK inhibitors, PROTACs, and EZH2 inhibitors, underscores its significance in medicinal chemistry. The ability to readily functionalize both the piperidine nitrogen and the acetate group provides chemists with a powerful tool to construct complex molecular architectures and to fine-tune the pharmacological properties of new drug candidates. As research into novel therapeutic targets continues to expand, the demand for adaptable and efficient synthetic intermediates like this compound is certain to grow, further solidifying its role in the development of the next generation of medicines.
Contribution to CFTR Potentiator Research
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and mutations in its gene lead to cystic fibrosis (CF). A key therapeutic strategy for CF involves the use of small molecules called "potentiators" that enhance the channel gating function of the CFTR protein at the cell surface.
While this compound has not been directly reported as a CFTR potentiator, its core piperidine scaffold is a key structural element in the development of novel CFTR modulators. Research has identified a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds that act as "co-potentiators." These molecules function synergistically with existing potentiators like VX-770 (Ivacaftor) to restore the activity of certain minimal function CFTR mutants. The synthesis of these complex co-potentiators relies on versatile building blocks, specifically N-substituted piperidin-4-ones, which share the core piperidine-4-yl structure with this compound.
The utility of this compound in this field lies in its potential as a foundational scaffold for generating novel compounds for screening. The secondary amine of the piperidine ring provides a convenient point for chemical modification, allowing for the systematic synthesis of a library of derivatives. Researchers can introduce a wide array of substituents to probe the chemical space around the piperidine core, aiming to identify novel compounds that can effectively potentiate CFTR channel activity. This approach is central to modern drug discovery, where foundational scaffolds are elaborated to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies of Piperidine-Containing Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The piperidine ring within this compound is a prime target for such studies.
The biological activity of piperidine-containing compounds can be finely tuned by modifying the ring and its substituents. Key areas of modulation include:
N-Substitution: The secondary amine on the piperidine ring is the most common site for modification. Attaching different groups (e.g., alkyl, benzyl, aryl, heteroaryl) can dramatically alter a molecule's size, lipophilicity, and ability to form hydrogen bonds, thereby influencing its binding affinity to a biological target. For example, in a series of N-piperidinyl indole-based ligands, substitution at the nitrogen was critical for achieving high affinity for the nociceptin (B549756) opioid receptor (NOP). nih.gov
Ring Substitution: Placing substituents at different positions on the carbon atoms of the piperidine ring can impact potency and selectivity. Studies on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors revealed that para-substitution on the piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov
Conformational Restriction: Introducing rigidity into the piperidine scaffold, for instance by creating fused or spirocyclic systems, can lock the molecule into a specific conformation. This can lead to higher binding affinity if the conformation is optimal for the target's binding site.
In the development of antitubercular agents, the nature of the cyclic amine substituent on a pyridine (B92270) or pyrazine (B50134) ring was found to be critical. For a series of thiosemicarbazone derivatives, piperidine-containing compounds consistently showed the highest potency compared to those with pyrrolidine (B122466) or morpholine, highlighting the significant impact of the specific heterocyclic ring on activity. mdpi.com
The following table illustrates SAR findings from a study on piperine derivatives as MAO inhibitors, demonstrating how substitutions on the piperidine ring affect inhibitory activity. nih.gov
| Compound | Piperidine Ring Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| Derivative 1 | Unsubstituted | 0.02511 ± 0.00215 | 0.02843 ± 0.00258 |
| Derivative 2 | meta-Hydroxy | 0.01934 ± 0.00198 | 0.02115 ± 0.00204 |
| Derivative 3 | para-Hydroxy | 0.01446 ± 0.00183 | 0.01572 ± 0.00192 |
Targeted Compound Library Synthesis
This compound is an ideal starting material for combinatorial chemistry and the synthesis of targeted compound libraries. jetir.orgslideshare.net Its bifunctional nature—a reactive secondary amine and a modifiable ester group—allows for the rapid generation of a multitude of diverse analogs.
The secondary amine of the piperidine ring is a nucleophile that can readily react with various electrophilic reagents to form stable covalent bonds. This reactivity is harnessed to create large libraries of compounds for high-throughput screening.
Amides: Reaction with activated carboxylic acids, acid chlorides, or coupling reagents yields N-acyl piperidine derivatives.
Ureas: Treatment with isocyanates or reagents like phosgene (B1210022) followed by another amine leads to the formation of urea (B33335) derivatives. nih.gov The urea functional group is a common motif in many drug molecules.
Carbamates: Reaction with chloroformates or other carbamoylating agents produces carbamate (B1207046) analogs.
Sulfonamides: Reaction with sulfonyl chlorides results in the formation of N-sulfonylpiperidine derivatives.
These reactions are generally robust and high-yielding, making them suitable for the automated parallel synthesis techniques used in modern drug discovery. iipseries.org
Attaching heteroaromatic rings to the piperidine nitrogen can introduce structural complexity and specific interactions with biological targets. The synthesis of N-heteroaryl piperidines can be achieved through nucleophilic aromatic substitution reactions or modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.
The following table provides examples of the types of derivatives that can be synthesized from a piperidine scaffold, illustrating the chemical diversity that can be achieved.
| Derivative Class | Reactant/Reagent | Resulting Linkage |
|---|---|---|
| Amide | R-COCl (Acid Chloride) | -CO-R |
| Urea | R-NCO (Isocyanate) | -CO-NH-R |
| Carbamate | R-OCOCl (Chloroformate) | -CO-O-R |
| Sulfonamide | R-SO2Cl (Sulfonyl Chloride) | -SO2-R |
| N-Aryl/N-Heteroaryl | Ar-X (Aryl Halide) + Palladium Catalyst | -Ar |
Biological Evaluation Strategies and Mechanistic Insights Research Focus
In Vitro and In Vivo Biological Assays for Derived Compounds
The piperidine (B6355638) ring, a central feature of the parent compound, is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed for a wide array of biological targets. Derivatives synthesized from tert-butyl 2-(piperidin-4-yl)acetate have been subjected to a battery of biological assays to determine their therapeutic promise.
Evaluation of Antimicrobial Activity (Antibacterial, Antifungal)
The piperidine nucleus is a common feature in many compounds investigated for antimicrobial properties. Studies on various piperidine derivatives have shown that this structural motif can be instrumental in achieving potent antibacterial and antifungal effects. For instance, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has yielded compounds with significant in vitro activity against various bacterial strains, comparable to the standard drug ampicillin. biomedpharmajournal.org Similarly, other research has focused on synthesizing novel piperidine derivatives to act as new antibacterial and antifungal agents with potentially fewer side effects. biomedpharmajournal.orgbiointerfaceresearch.com
Research into novel phenylthiazoles incorporating a tert-butyl moiety has produced compounds with promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov While these studies highlight the general potential of piperidine-containing structures in antimicrobial drug discovery, specific research detailing the antimicrobial evaluation of compounds directly synthesized from this compound is not extensively documented in the reviewed literature.
Assessment of Local Anesthetic Properties
Piperidine derivatives are a well-established class of local anesthetics, with their mechanism of action typically involving the blockade of sodium ion channels in nerve membranes. nih.govdergipark.org.tr This action prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation. nih.gov Research into alkynylpiperidine derivatives has explored how modifications to the acyl moiety and substituents on the piperidine ring influence anesthetic activity. researchgate.net Studies have shown that certain derivatives exhibit a more potent and longer duration of action compared to standard local anesthetics like lidocaine and procaine. dergipark.org.trresearchgate.net For example, the ester of 4-(octyn-1-yl)piperidol-1-propionic acid was identified as a particularly active anesthetic among a series of studied compounds. researchgate.net Despite the established role of the piperidine scaffold in local anesthesia, literature specifically detailing the assessment of local anesthetic properties for compounds directly derived from this compound is limited.
Investigations into Anticancer Activity and Pathways
The development of novel anticancer agents from the this compound scaffold is a significant area of research. Derivatives incorporating other heterocyclic systems, such as 1,3,4-oxadiazole, have shown considerable promise.
In one study, novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-proliferative activity against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and Caco-2 (colorectal adenocarcinoma). nanobioletters.com The cytotoxicity of these compounds was assessed using the MTT assay, and the results were expressed as IC50 values, which represent the concentration required to inhibit the growth of 50% of cancer cells.
Several of the synthesized compounds demonstrated notable cytotoxic effects. Specifically, compounds 7b and 7d exhibited potent activity against the MCF-7 cell line, with IC50 values of 6.74 µM and 3.69 µM, respectively. nanobioletters.com Furthermore, compounds 7c , 7d , and 7f showed moderate cytotoxicity against the Caco-2 cell line. nanobioletters.com These findings indicate that the 1,3,4-oxadiazole-piperidine scaffold is a promising framework for the development of new anticancer agents.
| Compound | Cell Line | IC50 (µM) |
| 7b | MCF-7 | 6.74 nanobioletters.com |
| 7d | MCF-7 | 3.69 nanobioletters.com |
| 7c | Caco-2 | 24.6 nanobioletters.com |
| 7d | Caco-2 | 55.5 nanobioletters.com |
| 7f | Caco-2 | 24.8 nanobioletters.com |
| 5-Fluorouracil (Standard) | - | - |
Studies on Target Inhibition (e.g., CDC42 GTPase, EZH2, CFTR)
A modern approach in drug discovery involves designing molecules to inhibit specific biological targets that are crucial for disease progression. Derivatives of this compound have been explored as inhibitors for several important cancer and disease-related targets.
CDC42 GTPase Inhibition: The Cell Division Cycle 42 (CDC42) GTPase is a protein that plays a critical role in pathways required for tumor progression, including cell migration and angiogenesis. nih.gov It is overexpressed in multiple cancers, making it an attractive target for anticancer drug design. nih.gov Researchers have developed a class of CDC42 GTPase interaction inhibitors featuring a core structure functionalized with piperidine moieties. nih.govacs.org These inhibitors were rationally designed to specifically block the interaction between CDC42 and its downstream effectors, such as PAK proteins. nih.gov Lead compounds like ARN22089 have demonstrated anticancer efficacy in vivo. nih.gov Subsequent research has focused on improving the pharmacokinetic profile and bioavailability of these inhibitors, leading to the identification of promising second-generation compounds like ARN25499 . nih.gov
EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is dysregulated in a variety of malignancies, including B-cell lymphomas. nih.govnih.gov Inhibition of EZH2's catalytic activity is a validated therapeutic strategy in oncology. nih.gov Small molecule inhibitors of EZH2, such as tazemetostat, have been developed and have shown clinical activity. nih.govnih.gov These inhibitors typically work by competing with the methyl donor S-Adenosyl-L-methionine (SAM), leading to the de-repression of silenced genes and subsequent cell death. nih.gov While the piperidine scaffold is utilized in various enzyme inhibitors, specific studies on EZH2 inhibitors derived directly from this compound were not prominent in the reviewed literature.
CFTR Modulation: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and its dysfunction leads to cystic fibrosis. nih.gov Pharmacological modulators that can correct or potentiate the function of mutant CFTR protein are a major therapeutic approach. nih.govnih.gov This class of drugs has revolutionized the treatment of cystic fibrosis. nih.gov Although complex heterocyclic structures are common in CFTR modulators, research specifically linking the development of these agents to the this compound starting material is not widely reported.
Research into Antidiabetic Activity
The piperidine moiety is present in several established antidiabetic agents. mdpi.com A key target in the treatment of type 2 diabetes is the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net DPP-4 inhibitors, known as "gliptins," work by preventing the breakdown of incretin hormones like GLP-1, which in turn stimulates insulin secretion and lowers blood glucose levels in a glucose-dependent manner. pensoft.net The well-known DPP-4 inhibitor, alogliptin, contains a piperidine ring in its structure. mdpi.com
Furthermore, derivatives incorporating a 1,3,4-oxadiazole ring, which can be synthesized from piperidine-based precursors, have been investigated as potent inhibitors of α-glucosidase, another enzyme relevant to diabetes management. mdpi.com Some of these oxadiazole derivatives have shown inhibitory activity many times greater than the standard drug, acarbose. mdpi.com This indicates that the chemical space around the piperidine scaffold is fertile ground for the discovery of novel antidiabetic compounds.
Mechanistic Investigations of Derived Compounds
Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a drug. For derivatives of this compound, mechanistic studies have often focused on their interaction with specific protein targets.
In the context of CDC42 inhibition, molecular modeling and kinetic studies have been employed to elucidate how these compounds function. These inhibitors are designed to block the protein-protein interaction between CDC42 in its active, GTP-bound state and its downstream effector proteins. nih.govnih.gov By occupying the binding site on CDC42, the inhibitors prevent the activation of signaling cascades, such as the PAK and p70S6K pathways, which are critical for cancer cell proliferation and migration. nih.gov This targeted disruption of a key signaling node represents a precise mechanism of anticancer activity. nih.govnih.gov
For other classes of enzyme inhibitors, such as those targeting EZH2, the mechanism is often competitive inhibition. nih.gov These molecules are designed to fit into the enzyme's active site, competing with the natural substrate (e.g., SAM for EZH2). nih.gov This prevents the enzyme from carrying out its catalytic function, which in the case of EZH2, is the methylation of histones that leads to gene silencing. nih.gov While not specific to derivatives of this compound based on available literature, this represents a common mechanistic pathway for piperidine-containing enzyme inhibitors.
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of a PROTAC containing a linker derived from this compound is fundamentally tied to its ability to induce and stabilize a ternary complex. The piperidine ring within the linker can introduce a degree of conformational rigidity, which can be advantageous for pre-organizing the PROTAC molecule into a conformation conducive to binding both the target protein and the E3 ligase.
Researchers employ a variety of cell-based and biochemical assays to elucidate these mechanisms. Western blotting is a standard technique used to quantify the degradation of the target protein in cells treated with the PROTAC. A successful PROTAC will show a concentration-dependent decrease in the levels of the target protein. To confirm that the degradation is proteasome-dependent, co-treatment with a proteasome inhibitor like MG132 is performed, which should rescue the degradation of the target protein.
Furthermore, to ascertain the role of the recruited E3 ligase, experiments are often conducted in cell lines with genetic knockout or knockdown of the specific E3 ligase. The absence of target degradation in these modified cell lines confirms the specific E3 ligase-dependent mechanism of action.
Studies on Protein-Ligand Interactions (e.g., PROTAC ternary complex formation)
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The linker, for which this compound serves as a precursor, plays a crucial role in mediating the protein-protein interactions within this complex. Biophysical techniques are indispensable for characterizing these interactions and provide quantitative data on the binding affinities and kinetics.
Several advanced biophysical methods are employed to study ternary complex formation:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary (PROTAC-protein) and ternary complex interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. It is used to determine the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to study binding kinetics and affinities.
Fluorescence-based Assays (FRET, FP): Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are techniques that can be adapted to study the proximity of the target protein and the E3 ligase induced by the PROTAC.
These studies provide crucial insights into the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a highly desirable feature in a PROTAC and is heavily influenced by the nature of the linker.
Table 1: Biophysical Techniques for Characterizing Ternary Complex Formation
| Technique | Measures | Key Insights |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (Kd), stoichiometry, enthalpy, entropy |
| Surface Plasmon Resonance (SPR) | Change in refractive index | Binding kinetics (kon, koff), binding affinity (Kd) |
| Bio-Layer Interferometry (BLI) | Change in interference pattern | Binding kinetics (kon, koff), binding affinity (Kd) |
| FRET / FP | Changes in fluorescence | Proximity of binding partners, relative binding affinities |
Pharmacokinetic Profiling and Optimization Strategies
The pharmacokinetic (PK) properties of a PROTAC are critical for its in vivo efficacy and are significantly influenced by the linker. The incorporation of a piperidine moiety, as found in this compound, is a strategy often employed to enhance the physicochemical properties of PROTACs. Saturated nitrogen heterocycles like piperidine can improve solubility and introduce a degree of rigidity, which can be beneficial for metabolic stability.
The pharmacokinetic profile of a PROTAC is assessed through a series of in vitro and in vivo studies:
In Vitro ADME Assays: These assays evaluate properties such as metabolic stability in liver microsomes and hepatocytes, cell permeability (e.g., using Caco-2 or PAMPA assays), and plasma protein binding.
In Vivo Pharmacokinetic Studies: These studies are typically conducted in animal models (e.g., rodents) to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Desired Attribute for a PROTAC |
| Metabolic Stability | Resistance to metabolism by enzymes (e.g., CYPs). | High stability to ensure sufficient exposure. |
| Cell Permeability | Ability to cross cell membranes to reach the intracellular target. | Moderate to high permeability. |
| Solubility | Ability to dissolve in aqueous media. | Sufficient solubility for formulation and absorption. |
| Plasma Half-life (t½) | Time taken for the plasma concentration to reduce by half. | Long enough to maintain effective concentrations. |
| Oral Bioavailability (%F) | Fraction of the administered dose that reaches systemic circulation. | High for convenient oral administration. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For Tert-butyl 2-(piperidin-4-yl)acetate, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure of this compound, a predictable ¹H NMR spectrum would exhibit several distinct signals. The tert-butyl group protons are magnetically equivalent and would appear as a sharp singlet. The protons on the piperidine (B6355638) ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The methylene protons (CH₂) adjacent to the ester group would likely appear as a doublet, coupled to the single proton at the 4-position of the piperidine ring. The proton on the nitrogen (NH) is also expected to be visible.
The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and the ester group. The nine protons of the tert-butyl group are highly shielded and would appear upfield, while protons closer to the heteroatoms would be deshielded and appear further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on structural analysis and typical chemical shift values.
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | 1.45 | Singlet | 9H |
| Piperidine H4 | 1.80-2.00 | Multiplet | 1H |
| -CH₂-COO- | 2.20 | Doublet | 2H |
| Piperidine H2, H6 (axial & equatorial) | 2.55-2.70 & 3.00-3.15 | Multiplets | 4H |
| Piperidine H3, H5 (axial & equatorial) | 1.60-1.75 | Multiplets | 4H |
| -NH- | 1.50-2.50 (often broad) | Broad Singlet | 1H |
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in alkyl, carbonyl, and quaternary carbons. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield (typically 170-175 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts, as do the distinct carbons of the piperidine ring. Due to the plane of symmetry that could potentially exist depending on the ring conformation, some piperidine carbons might be chemically equivalent. However, in a flexible system, all carbons may be unique.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis and typical chemical shift values.
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C=O | 171.5 |
| -C (CH₃)₃ | 80.5 |
| -C(C H₃)₃ | 28.2 |
| Piperidine C2, C6 | 44.0 |
| Piperidine C3, C5 | 30.5 |
| Piperidine C4 | 35.0 |
| -C H₂-COO- | 41.0 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. Soft ionization techniques are particularly useful for preventing fragmentation and observing the intact molecular ion.
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from intact molecules in solution. For this compound, which contains a basic piperidine nitrogen, positive-ion ESI-MS is highly effective. The compound readily accepts a proton to form the protonated molecular ion, [M+H]⁺. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed, often stemming from trace amounts of salts in the solvent or on glassware.
Table 3: Predicted ESI-MS Adducts and m/z Values Based on a calculated monoisotopic mass of 199.15723 u for C₁₁H₂₁NO₂.
| Ion Species | Adduct | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | Proton | 200.1645 |
| [M+Na]⁺ | Sodium | 222.1464 |
| [M+K]⁺ | Potassium | 238.1204 |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated mass for the formula C₁₁H₂₂NO₂⁺, the molecular formula can be confidently confirmed, distinguishing it from any other potential structures with the same nominal mass. For this compound, the calculated exact mass of the protonated molecule is 200.16451 u.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This hybrid technique is ideal for assessing the purity of a sample and confirming the identity of the main component.
A sample of this compound would be injected into an LC system, typically using a reversed-phase column (e.g., a C18 column). A gradient elution with a mobile phase, such as a mixture of water and acetonitrile containing a small amount of an acid like formic acid (to facilitate protonation), would be employed to separate the compound from any impurities. The eluent from the column is then directed into the ESI source of the mass spectrometer. A pure sample should yield a single, sharp chromatographic peak. The mass spectrum recorded at the apex of this peak would be expected to show a dominant ion with an m/z of 200.1645, confirming that the peak corresponds to the target compound.
Table 4: Typical LC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive ESI |
| MS Detection | Full Scan (e.g., m/z 50-500) |
Chromatographic Purity Assessment
Chromatographic methods are fundamental in assessing the purity of this compound, providing both qualitative and quantitative insights into the composition of a sample.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for non-polar to moderately polar compounds like this piperidine derivative. The method's high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities, which may include starting materials, by-products, or degradation products.
A typical RP-HPLC method for a compound of this nature would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium formate or formic acid in water) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the effective elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the ester carbonyl group exhibits absorbance.
Table 1: Representative HPLC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Under such conditions, a pure sample of this compound would be expected to yield a single major peak with a specific retention time. The purity is then calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally considered acceptable.
Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis or deprotection of this compound rsc.orgjgtps.comrsc.org. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
For a compound with the polarity of this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve good separation of the spots on the TLC plate.
Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by staining with a chemical reagent. Potassium permanganate or ninhydrin stains are commonly used for piperidine-containing compounds. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.
Table 2: Typical TLC Systems for Monitoring Reactions of Piperidine Derivatives
| Mobile Phase System (v/v) | Typical Application | Visualization |
|---|---|---|
| Hexane:Ethyl Acetate (1:1) | Monitoring the formation of the ester. | UV light, Potassium Permanganate |
| Dichloromethane (B109758):Methanol (9:1) | Tracking the consumption of the starting amine. | Ninhydrin, Iodine |
| Ethyl Acetate | General purpose for purity check. | UV light, Potassium Permanganate |
By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, a chemist can determine the extent of the reaction and identify the optimal time for work-up and purification.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single crystal X-ray diffraction study would unequivocally confirm its molecular structure.
To perform this analysis, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a crystal structure for this compound itself is not publicly documented, analysis of related piperidine derivatives provides insight into the expected structural features researchgate.netnih.govmdpi.com. The piperidine ring would be expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituent at the 4-position, the acetate group, can be either in an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.
Table 3: Expected Crystallographic Parameters for a Piperidine Derivative
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Piperidine Ring Conformation | Chair |
| Substituent Orientation | Equatorial (preferred) |
The precise bond lengths and angles would be in agreement with standard values for similar organic molecules. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding involving the piperidine nitrogen.
Future Research Directions and Translational Perspectives
Emerging Applications in Chemical Biology
The unique structure of tert-butyl 2-(piperidin-4-yl)acetate, which combines a reactive secondary amine on the piperidine (B6355638) ring and a protected carboxylic acid function, makes it an ideal starting material for creating sophisticated tools for chemical biology. Its versatility allows for functionalization, rendering it highly useful in medicinal chemistry research. myskinrecipes.com
One of the most promising emerging applications is in the development of chemical probes . These are small molecules designed to selectively bind to a specific protein or biomolecule, enabling the study of its function in complex biological systems. The piperidine scaffold can be systematically modified to generate libraries of compounds for screening against various biological targets. whiterose.ac.uk
Another significant area is the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of specific target proteins. A related compound, tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, serves as a PROTAC linker that incorporates a ligand for the E3 ubiquitin ligase. broadpharm.com This highlights the potential of the this compound scaffold to be adapted for creating novel PROTACs, by attaching a warhead that binds to a protein of interest and a ligand for an E3 ligase.
| Application Area | Description | Potential of this compound |
| Chemical Probes | Small molecules for selective binding and studying protein function. chemicalprobes.org | The piperidine core can be elaborated to create diverse libraries for target validation. whiterose.ac.uk |
| PROTACs | Bifunctional molecules that induce targeted protein degradation. | The scaffold can be functionalized to link a target-binding molecule to an E3 ligase ligand. broadpharm.com |
| Ligand Synthesis | Creation of specific ligands for receptors and enzymes. | Used as a building block to study biochemical pathways and aid in drug discovery. myskinrecipes.com |
Advancements in Synthetic Methodologies for Enhanced Efficiency
Future research in this area will likely focus on several key aspects:
Novel Catalytic Systems: The development of more efficient catalysts for key reactions, such as C-N bond formation (amination) and C-C bond formation (alkylation or arylation) at the piperidine nitrogen or the carbon adjacent to the ester.
Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch synthesis.
Green Chemistry Approaches: Utilizing more environmentally friendly solvents, reducing the number of synthetic steps (step economy), and minimizing waste generation are critical for sustainable chemical manufacturing. researchgate.net
| Synthetic Advancement | Potential Impact on Efficiency |
| Development of Novel Catalysts | Higher yields, reduced reaction times, and milder reaction conditions. |
| Implementation of Flow Chemistry | Improved process control, enhanced safety, and streamlined scalability. |
| Adoption of Green Chemistry | Reduced environmental impact, lower costs, and increased sustainability. researchgate.net |
Exploration of Novel Therapeutic Targets for Derived Compounds
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly those targeting the central nervous system (CNS). myskinrecipes.com The structural features of this compound make it an excellent starting point for creating derivatives aimed at a wide range of novel therapeutic targets.
Researchers have already utilized similar piperidine-containing scaffolds to develop inhibitors for various targets, demonstrating the broad potential of this chemical class.
Inflammasome Inhibition: Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.govmdpi.com
Enzyme Inhibition in Cancer: The piperidine motif is present in inhibitors of enzymes like oxidosqualene cyclase (OSC), which has applications in treating hypercholesterolemia and certain cancers. researchgate.net Furthermore, derivatives of other nitrogen-containing heterocycles have shown promise as inhibitors of 11β-HSD1 and 11β-HSD2, enzymes implicated in cancer proliferation. mdpi.com
Kinase Inhibition: Piperidine-containing compounds are key components of kinase inhibitors used in oncology, such as Ibrutinib, which targets Bruton's tyrosine kinase (BTK). researchgate.net
Future exploration could involve modifying the this compound core to target other disease-relevant proteins, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic enzymes.
| Therapeutic Target Class | Example | Relevance of Piperidine Scaffold |
| Inflammasomes | NLRP3 Inhibitors nih.govmdpi.com | Core component for binding and inhibitory activity. |
| Metabolic Enzymes | Oxidosqualene Cyclase (OSC) Inhibitors researchgate.net | Scaffold for developing treatments for hypercholesterolemia and cancer. |
| Steroid Metabolism Enzymes | 11β-HSD Inhibitors mdpi.com | Potential for developing novel anti-cancer therapies. |
| Kinases | Bruton's Tyrosine Kinase (BTK) researchgate.net | A fundamental component of established kinase inhibitors. |
Computational Chemistry and In Silico Modeling in Research Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. mdpi.com For derivatives of this compound, these approaches can be applied at multiple stages of the research and development process.
Virtual Screening and Target Identification: Large virtual libraries of compounds derived from the this compound scaffold can be screened against the 3D structures of biological targets to identify potential hits.
Structure-Activity Relationship (SAR) Studies: Computational models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), can help researchers understand how modifications to the chemical structure affect its biological activity, guiding the design of more potent and selective compounds. researchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. researchgate.net This early assessment helps to prioritize candidates with favorable drug-like properties and reduce the likelihood of late-stage failures in clinical development. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand when bound to its target protein, helping to validate binding modes predicted by molecular docking and assess the stability of the protein-ligand complex. chemmethod.com
For example, in silico studies on piperidine-based OSC inhibitors have been used to evaluate their pharmacokinetic profiles and confirm their drug-like characteristics, supporting their potential for further development. researchgate.net Similarly, molecular docking has been used to explain the interactions between piperazine-based ligands and their target, the TRPV1 receptor. researchgate.net
| Computational Method | Application in Research Design |
| Molecular Docking | Predicting the binding orientation of a ligand to its target protein. researchgate.netchemmethod.com |
| 3D-QSAR | Elucidating the relationship between chemical structure and biological activity. researchgate.net |
| ADMET Profiling | Predicting pharmacokinetic and toxicity properties of drug candidates. researchgate.net |
| Molecular Dynamics | Assessing the stability and dynamics of the ligand-protein complex. chemmethod.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
